molecular formula C19H14N2 B13122938 4-(4-Methylphenyl)-1,10-phenanthroline CAS No. 94211-97-9

4-(4-Methylphenyl)-1,10-phenanthroline

Cat. No.: B13122938
CAS No.: 94211-97-9
M. Wt: 270.3 g/mol
InChI Key: ZLNGWFZIAPMQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(p-Tolyl)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthroline derivatives. It is characterized by the presence of a phenanthroline core substituted with a p-tolyl group at the 4-position. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Tolyl)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with p-tolyl derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 1,10-phenanthroline is reacted with p-tolylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 4-(p-Tolyl)-1,10-phenanthroline may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(p-Tolyl)-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthroline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenanthroline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(p-Tolyl)-1,10-phenanthroline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(p-Tolyl)-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA, through intercalation or groove binding. The compound’s electronic properties allow it to participate in redox reactions, influencing various biochemical pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: The parent compound without the p-tolyl substitution.

    4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups at the 4 and 7 positions.

    2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 2 and 9 positions.

Uniqueness

4-(p-Tolyl)-1,10-phenanthroline is unique due to the presence of the p-tolyl group, which enhances its electronic properties and steric effects. This substitution can influence the compound’s reactivity, stability, and ability to form complexes with metal ions, making it distinct from other phenanthroline derivatives .

Properties

CAS No.

94211-97-9

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

4-(4-methylphenyl)-1,10-phenanthroline

InChI

InChI=1S/C19H14N2/c1-13-4-6-14(7-5-13)16-10-12-21-19-17(16)9-8-15-3-2-11-20-18(15)19/h2-12H,1H3

InChI Key

ZLNGWFZIAPMQNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC4=C(C3=NC=C2)N=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.